molecular formula C4H2BrIN2 B1288987 2-Bromo-5-iodopyrazine CAS No. 622392-04-5

2-Bromo-5-iodopyrazine

Cat. No.: B1288987
CAS No.: 622392-04-5
M. Wt: 284.88 g/mol
InChI Key: OHTQHZVNZWWYFD-UHFFFAOYSA-N
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Description

2-Bromo-5-iodopyrazine is a heterocyclic organic compound with the molecular formula C4H2BrIN2. It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and iodine atoms, respectively

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-5-iodopyrazine is currently unavailable . The bromine and iodine substituents may influence these properties, potentially affecting the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with target proteins. The compound should be stored in a refrigerator to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-iodopyrazine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper-catalyzed systems, facilitating selective C-N bond formation

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these cellular processes can lead to changes in cell behavior, which is essential for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression The compound’s ability to bind to specific enzymes and proteins allows it to modulate their activity, leading to various biochemical effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Understanding these temporal effects is crucial for optimizing its use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that there are threshold effects, where the compound’s impact changes significantly with varying dosages . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodopyrazine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 5-iodopyrazine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-iodopyrazine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-iodopyrazine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. Its dual halogenation makes it a valuable intermediate in organic synthesis and a versatile tool in various research fields .

Properties

IUPAC Name

2-bromo-5-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-3-1-8-4(6)2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTQHZVNZWWYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620271
Record name 2-Bromo-5-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622392-04-5
Record name 2-Bromo-5-iodopyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622392-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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